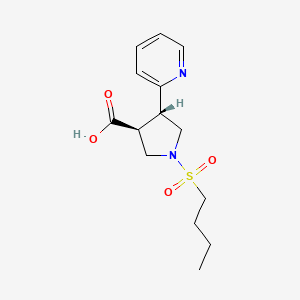

(3S*,4S*)-1-(butylsulfonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S*,4S*)-1-(butylsulfonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid is a chemical compound with potential therapeutic applications. It is commonly referred to as Boc-4-pyrrolidinecarboxylic acid or Boc-PPy. This compound belongs to the family of pyrrolidinecarboxylic acids, which have been extensively studied for their biological activities.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Improvements : Liang Wen-jun (2007) described an improved synthesis method for a related compound, (R)-3-(butyldimethylsilyloxy)butyl phenyl sulfide, using 4-(dimethylamino)pyridine as a catalyst, achieving a high yield of 98% (Liang Wen-jun, 2007).

Novel Cyclization and Antimicrobial Activity : Zareef, Iqbal, and Arfan (2008) conducted a novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, showing significant antimicrobial activity (Zareef, Iqbal, & Arfan, 2008).

Inhibition of Blood Platelet Activity : Kudryavtsev et al. (2011) synthesized novel derivatives of 4-(vinylsulfonyl)pyrrolidine-2-carboxylic acids, demonstrating their ability to inhibit the exposure of phosphatidylserine by platelets upon activation with thrombin (Kudryavtsev et al., 2011).

Lanthanide-Potassium Biphenyl Frameworks : Zhou et al. (2016) synthesized lanthanide-organic frameworks using a novel sulfonate-carboxylate ligand, demonstrating gas sorption, proton conductivity, and luminescent sensing of metal ions (Zhou et al., 2016).

Catalysis and Reaction Mechanisms

Catalytic Activity in Asymmetric Reactions : A study by Hashimoto et al. (2011) developed axially chiral dicarboxylic acid as a chiral Brønsted acid catalyst, demonstrating its effectiveness in asymmetric Mannich-type reactions (Hashimoto et al., 2011).

Palladium-Catalyzed Couplings : Suresh et al. (2013) described palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acids to synthesize 2-aryl/alkenyl-1-phenylsulfonyl-1H-pyrrolo-[2,3 b]pyridines (Suresh et al., 2013).

Synthesis of Pyrroles and Pyrrolidines : Sankar, Mahalakshmi, and Balasubramanian (2013) developed a method for synthesizing 1,3,4-trisubstituted pyrrolidines and pyrroles, highlighting the potential for creating complex organic compounds (Sankar, Mahalakshmi, & Balasubramanian, 2013).

Applications in Organic Material Synthesis

Organic Material Synthesis : Antony et al. (2019) synthesized a new π-conjugated chromophore, demonstrating its potential in organic materials science (Antony et al., 2019).

Organocatalysis with Hydroxyproline Derivatives : Zlotin (2015) reviewed the use of 4-hydroxyproline-derived amino acids as organocatalysts for asymmetric reactions, emphasizing their applications in green chemistry (Zlotin, 2015).

特性

IUPAC Name |

(3S,4S)-1-butylsulfonyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-2-3-8-21(19,20)16-9-11(12(10-16)14(17)18)13-6-4-5-7-15-13/h4-7,11-12H,2-3,8-10H2,1H3,(H,17,18)/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFIKYCFXNTDSK-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-1-butylsulfonyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5560742.png)

![ethyl 3-[(1-phenyl-1H-pyrazol-3-yl)imino]butanoate](/img/structure/B5560746.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5560757.png)

![(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5560769.png)

![N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5560774.png)

![2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560789.png)

![N-{(3S*,4R*)-1-[(4-fluoro-2-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5560790.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5560791.png)

![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)

![(3aS*,6aS*)-2-allyl-5-(5-chloropyridin-2-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5560800.png)

![5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)

phosphinic acid](/img/structure/B5560808.png)